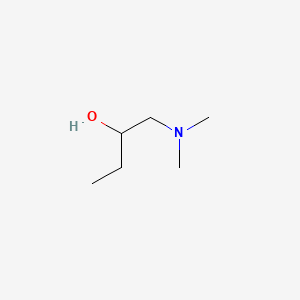

1-(dimethylamino)butan-2-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3760-96-1 |

|---|---|

Fórmula molecular |

C6H15NO |

Peso molecular |

117.19 g/mol |

Nombre IUPAC |

1-(dimethylamino)butan-2-ol |

InChI |

InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3 |

Clave InChI |

ZABFSYBSTIHNAE-UHFFFAOYSA-N |

SMILES |

CCC(CN(C)C)O |

SMILES canónico |

CCC(CN(C)C)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Preparations of 1 Dimethylamino Butan 2 Ol and Its Analogs

Established Synthetic Routes

Traditional synthetic pathways provide reliable and well-documented methods for the preparation of 1-(dimethylamino)butan-2-ol and related compounds. These routes often involve multi-step sequences utilizing fundamental organic reactions.

Grignard reactions, a cornerstone of C-C bond formation, can be employed to construct the carbon skeleton of this compound and its analogs. The general approach involves the nucleophilic addition of a Grignard reagent to an aldehyde or ketone. rsc.org A plausible route to the target compound involves the reaction of an ethylmagnesium halide with a protected form of 1-(dimethylamino)ethanal.

Alternatively, syntheses of related structures have been demonstrated where a Grignard reagent is reacted with an appropriate aldehyde. For instance, the reaction of a Grignard reagent suspension with butyraldehyde (B50154) has been used to produce 1-(4-formylphenyl)butan-1-ol, an analog where the dimethylamino group is replaced by a formylphenyl substituent. google.com The preparation of the necessary Grignard reagents may involve reacting a halogenated precursor with metallic magnesium. google.com The versatility of this method allows for the construction of a wide array of tertiary alcohols through the asymmetric addition of Grignard reagents to ketones, offering a pathway to chiral analogs. rsc.org

A common and direct method for synthesizing this compound is the reduction of its corresponding ketone precursor, 4-(dimethylamino)butan-2-one (B2417685). This transformation can be achieved using various reducing agents.

Standard chemical reductants such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. For instance, the synthesis of the related compound (2R)-1-(methylamino)butan-2-ol is accomplished by the LiAlH₄-mediated reduction of the corresponding methylamino-substituted ketone. For industrial-scale production, catalytic hydrogenation represents a viable alternative. This method, often employing a chiral catalyst, can achieve high enantioselectivity, which is crucial for producing specific stereoisomers. Transfer hydrogenation has also been successfully applied to aryl α-dialkylaminomethyl ketones to yield the corresponding β-amino alcohols. ptfarm.pl

| Method | Precursor Ketone Example | Reducing Agent/Catalyst | Product Example | Reference |

| Chemical Reduction | (2R)-1-(Methylamino)butan-2-one | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (2R)-1-(Methylamino)butan-2-ol | |

| Catalytic Hydrogenation | Generic Aminoketone | H₂ with Chiral Catalyst | Enantiomerically pure Amino Alcohol | |

| Transfer Hydrogenation | 4-(Dimethylamino)-1-phenylbutan-1-one | (S,S)–RuCl(TsDPEN) L₃ | (S)-(+)-4-(Dimethylamino)-1-(phenyl)butan-1-ol | ptfarm.pl |

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are direct precursors to amino alcohols like this compound. wikipedia.orgtaylorandfrancis.com This three-component condensation involves an enolizable carbonyl compound, a non-enolizable aldehyde (commonly formaldehyde), and a secondary amine (such as dimethylamine). wikipedia.orgadichemistry.com

Specifically, the key precursor 4-(dimethylamino)butan-2-one can be synthesized via the Mannich reaction of acetone, formaldehyde, and dimethylaminium chloride. adichemistry.com The mechanism proceeds through the formation of a dimethylaminium ion, which is subsequently attacked by the enol form of acetone. wikipedia.orgadichemistry.com This reaction is typically conducted in acidic aqueous or alcoholic solutions. adichemistry.com The resulting Mannich base, 4-(dimethylamino)butan-2-one, can then be isolated and subsequently reduced to afford the target molecule, this compound.

Reductive amination provides a direct and versatile route to amino alcohols and their derivatives. This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. organic-chemistry.org

One synthetic approach to an analog involves the reductive amination of 2-butanone (B6335102) with methylamine (B109427) using a reducing agent like sodium cyanoborohydride, directly yielding (2R)-1-(methylamino)butan-2-ol. Similarly, analogs can be prepared by reacting a ketone precursor, such as 4-(dimethylamino)butan-2-one, with an amine source like ammonium (B1175870) acetate, followed by reduction with sodium borohydride. This particular sequence yields 1-amino-4-(dimethylamino)butan-2-ol. The reaction can be performed as a one-step process or in two separate steps (imine formation followed by reduction). google.com

Novel Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These novel approaches aim to overcome some of the limitations of classical routes.

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including amino alcohols. These methodologies prioritize the use of less hazardous materials, reduction of waste, and employment of catalytic processes.

One area of development is the use of heterogeneous catalysts. For example, in reactions involving analogs like substituted 4-dimethylamino-2-aryl-butan-2-ol compounds, heterogeneous acid catalysts such as ion-exchange resins, zeolites, or mixed metal oxides have been used for dehydration steps. google.comgoogle.com This approach avoids the use of strong mineral acids, which require cumbersome neutralization and extraction work-ups, thereby simplifying the process and reducing waste. google.com

Biocatalysis, particularly the use of enzymes, represents a significant advancement in green synthesis. Engineered ketoreductases (KREDs) have been developed for the highly enantioselective reduction of ketones to chiral alcohols. rsc.org These enzymatic reductions proceed under mild conditions (ambient temperature and pressure, neutral pH) and can achieve very high enantiomeric excess (>99% ee). rsc.org For example, the asymmetric reduction of 1-(3-hydroxyphenyl)-2-(methylamino)ethanone (B3191138) is catalyzed by a short-chain dehydrogenase/reductase to produce the corresponding chiral alcohol. rsc.org This biocatalytic approach is a powerful tool for producing optically pure analogs of this compound.

| Green Approach | Catalyst/Reagent | Reaction Type | Advantage | Reference |

| Heterogeneous Catalysis | Ion-exchange resins, Zeolites, Metal oxides | Dehydration of analogs | Avoids strong acids; simplifies work-up; reduces waste. | google.com |

| Biocatalysis | Engineered Ketoreductases (KREDs) | Asymmetric ketone reduction | High enantioselectivity (>99% ee); mild reaction conditions; environmentally benign. | rsc.org |

Stereoselective Synthesis Pathways

The synthesis of specific enantiomers of this compound is crucial for its application in asymmetric synthesis and as a building block for chiral molecules. Stereoselective pathways are designed to control the three-dimensional arrangement of atoms, yielding either the (R)- or (S)-enantiomer with high purity.

Common strategies involve the asymmetric reduction of the corresponding ketone, 1-(dimethylamino)butan-2-one. This transformation can be achieved using chiral reducing agents or catalysts that preferentially generate one enantiomer over the other. For instance, reductions mediated by enzymes or chiral metal complexes, such as those based on Ruthenium (Ru) or Rhodium (Rh), can provide high levels of enantioselectivity. The use of chiral auxiliaries attached to the precursor molecule can also direct the stereochemical outcome of a reduction or other bond-forming reactions.

Another approach is the reductive amination of 2-butanone with dimethylamine, where the use of a chiral catalyst can induce stereoselectivity. Furthermore, resolution of a racemic mixture of this compound can be accomplished by forming diastereomeric salts with a chiral acid, such as tartaric acid or camphorsulfonic acid. google.com These diastereomers, having different physical properties, can then be separated by crystallization, followed by liberation of the desired enantiomer.

Table 1: Comparison of Stereoselective Synthesis Methods

| Method | Precursor | Key Reagents/Catalyst | Key Parameters | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric Ketone Reduction | 1-(Dimethylamino)butan-2-one | Chiral reducing agents (e.g., BINAL-H), enzymatic methods, or chiral metal catalysts (e.g., RuCl[(R,R)-TsDPEN]) | Low temperature, inert atmosphere, enantiomeric excess (e.e.) of catalyst | High enantioselectivity (e.g., specific (R) or (S) form) | |

| Diastereomeric Salt Resolution | (R,S)-1-(Dimethylamino)butan-2-ol | Chiral acids (e.g., tartaric acid, 10-camphorsulfonic acid) | Crystallization and separation of diastereomeric salts | Separation of (R) and (S) enantiomers | google.com |

| Reductive Amination | 2-Butanone | Dimethylamine, reducing agent (e.g., NaBH4), chiral catalysts | Control of reaction conditions to favor one enantiomer | Moderate stereoselectivity, improvable with specific catalysts |

Derivatization and Functionalization Strategies

The presence of two distinct functional groups—a secondary alcohol and a tertiary amine—makes this compound a versatile platform for further chemical modification. Derivatization can be targeted selectively to either the hydroxyl or the amino moiety, or to both, to generate a wide array of analogs.

Alkylation and Acylation Reactions

Alkylation and acylation are common strategies to modify the structure of this compound.

Alkylation: The tertiary amino group can be further alkylated using an alkyl halide to form a quaternary ammonium salt. This reaction modifies the electronic properties and steric bulk of the nitrogen center. The hydroxyl group can also be alkylated to form an ether, typically after being deprotonated with a strong base to form the more nucleophilic alkoxide.

Acylation: Acylation can occur at either the hydroxyl group (O-acylation) to form an ester or at the amino group (N-acylation). However, direct N-acylation of a tertiary amine is not possible. Instead, acylation reactions with reagents like acyl chlorides or anhydrides will preferentially occur at the hydroxyl group, especially in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. thieme-connect.de Selective O-acylation of amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus non-nucleophilic, directing the acylating agent to the hydroxyl group. nih.gov Conversely, selective N-acylation of a primary or secondary amino alcohol can be achieved by forming a mixed anhydride (B1165640) intermediate. google.com For this compound, O-acylation is the primary pathway.

Table 2: Alkylation and Acylation Reactions

| Reaction Type | Functional Group Targeted | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Alkylation (Quaternization) | Amino Group | Alkyl halides (e.g., CH3I) | Quaternary ammonium salt | cymitquimica.com |

| Alkylation (Etherification) | Hydroxyl Group | Alkyl halide + strong base (e.g., NaH) | Ether | google.com |

| O-Acylation (Esterification) | Hydroxyl Group | Acyl chloride, carboxylic anhydride | Ester | thieme-connect.denih.gov |

Modifications of the Amino Moiety

Beyond simple alkylation, the dimethylamino group can undergo other transformations. One significant reaction is oxidation. The tertiary amine can be oxidized using reagents like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) to form the corresponding N-oxide. This transformation changes the polarity and basicity of the nitrogen atom. Another potential modification involves catalytic C-N bond cleavage, although this is a more complex transformation. Selective sulfonation of amino groups in amino alcohols is also a known modification, typically using a sulfonating agent in a suitable solvent system. acs.org

Modifications of the Hydroxyl Moiety

The secondary hydroxyl group is a key site for functionalization.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(dimethylamino)butan-2-one, using a variety of oxidizing agents. evitachem.com Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This sulfonate ester can then be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, allowing for the introduction of various functional groups (e.g., azides, halides, nitriles) at the C2 position.

Esterification and Etherification: As mentioned in section 2.3.1, the hydroxyl group readily undergoes O-acylation to form esters and can be converted into an ether. thieme-connect.degoogle.com The choice of reagents and conditions can be tailored to achieve high yields and selectivity for these transformations. nih.govthermofisher.com

Reaction Mechanisms and Chemical Transformations of 1 Dimethylamino Butan 2 Ol

Mechanistic Studies of Primary Reactions

The primary reactions of 1-(dimethylamino)butan-2-ol include oxidation, reduction, nucleophilic substitution, and dehydration, each proceeding through distinct mechanistic pathways.

The secondary alcohol moiety of this compound can be oxidized to yield the corresponding ketone, 1-(dimethylamino)butan-2-one. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), and chromic acid (H₂CrO₄) can effect this transformation. evitachem.com

Mechanistic studies on the chromic acid oxidation of analogous secondary amino alcohols provide insight into the reaction pathway. ias.ac.in The reaction is significantly influenced by the presence of the amino group. In the acidic conditions used for chromic acid oxidation, the dimethylamino group is largely protonated, forming a quaternary ammonium (B1175870) ion. ias.ac.in This positively charged group exerts a strong electron-withdrawing inductive effect, which retards the rate of oxidation compared to simple secondary alcohols like butan-2-ol. ias.ac.in The mechanism is believed to involve the formation of a chromate (B82759) ester, followed by a rate-determining step where the hydrogen from the secondary carbon is abstracted. ias.ac.in

Table 1: Oxidation of this compound

| Oxidizing Agent | Major Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 1-(dimethylamino)butan-2-one |

| Chromic Acid (H₂CrO₄) | 1-(dimethylamino)butan-2-one |

The functional groups of this compound are generally in a reduced state. However, the hydroxyl group can be removed through reduction under specific conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to convert the alcohol into an alkane, although this is a challenging transformation that often requires converting the hydroxyl into a better leaving group first. evitachem.com The primary product of such a reduction would be 1-(dimethylamino)butane.

Direct nucleophilic substitution to replace the dimethylamino group is mechanistically unfavorable. The dimethylamino group is a strong base and, consequently, a very poor leaving group. For a substitution reaction to occur at this position, the nitrogen atom would first need to be converted into a good leaving group. This can be achieved through quaternization, for example, by reacting it with an alkyl halide like methyl iodide to form a quaternary ammonium salt, [trimethyl(2-hydroxybutyl)ammonium iodide]. This salt now has a much better leaving group (trimethylamine), which can be displaced by a nucleophile.

In the presence of a strong acid catalyst, such as sulfuric or phosphoric acid, this compound can undergo dehydration to form alkenes. libretexts.orgchemguide.co.uk The mechanism proceeds through a carbocation intermediate and can be described in three main stages: chemguide.co.uk

Protonation: The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.org Under these acidic conditions, the dimethylamino group will also be protonated.

Formation of a Carbocation: The protonated alcohol loses a water molecule to generate a secondary carbocation at the second carbon of the butane (B89635) chain. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Deprotonation: A proton is removed from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. chemguide.co.uk

Because the secondary carbocation has two adjacent carbons with protons (C1 and C3), two different constitutional isomers can be formed. libretexts.org Removal of a proton from the C1 methyl group results in 1-(dimethylamino)but-1-ene . Removal of a proton from the C3 methylene (B1212753) group yields 1-(dimethylamino)but-2-ene . libretexts.org Furthermore, 1-(dimethylamino)but-2-ene can exist as two distinct geometric isomers: cis (Z) and trans (E). libretexts.org This results in a potential mixture of three different alkene products.

Table 2: Potential Products from the Dehydration of this compound

| Product Name | Common Name | Isomer Type |

|---|---|---|

| (E)-1-(dimethylamino)but-2-ene | trans-1-(dimethylamino)but-2-ene | Geometric Isomer |

| (Z)-1-(dimethylamino)but-2-ene | cis-1-(dimethylamino)but-2-ene | Geometric Isomer |

Role of Intramolecular Interactions in Reactivity

The spatial arrangement of the hydroxyl and dimethylamino groups allows for intramolecular interactions that can influence the compound's conformation and chemical reactivity.

An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group (the donor) and the lone pair of electrons on the nitrogen atom of the dimethylamino group (the acceptor). The formation of this internal hydrogen bond creates a cyclic, pseudo-five-membered ring structure.

This interaction can significantly impact reactivity:

Shielding Polarity: The hydrogen bond can "hide" the polar -OH group, which can affect the molecule's solubility and interactions with polar solvents or reagents. rsc.org

Altered Acidity and Basicity: The involvement of the nitrogen's lone pair in the hydrogen bond can decrease its availability to act as a base or nucleophile. Similarly, the acidity of the hydroxyl proton may be slightly altered. This can influence the rates of reactions that require initial protonation or involve the nucleophilicity of the amine, such as the acid-catalyzed dehydration or oxidation reactions.

Steric Hindrance Considerations

The reactivity of this compound is significantly influenced by steric hindrance arising from its molecular structure. The compound features a secondary alcohol at the C2 position and a tertiary amine (dimethylamino group) at the C1 position. The ethyl group at the chiral C2 center and the two methyl groups on the nitrogen atom create a sterically congested environment around these functional groups.

This steric bulk plays a crucial role in various chemical transformations. For instance, in nucleophilic substitution or acylation reactions involving the hydroxyl group, the accessibility of this group is hindered by the adjacent dimethylaminomethyl substituent. Computational studies on analogous compounds, such as 2-(dimethylamino)-2-phenylbutan-1-ol, show that a quaternary carbon center creates a rigid framework that restricts conformational flexibility, leading to distinct thermodynamic and kinetic properties. While the carbon at C2 in this compound is secondary, the principle of steric congestion influencing reactivity remains. The presence of bulky groups can affect the approach of reagents and the stability of transition states. acs.org

In the context of kinetic resolutions, where enzymes or chiral catalysts are used to selectively react with one enantiomer of a racemic mixture, steric hindrance is a critical factor for achieving high enantioselectivity. For example, in the acylation of racemic alcohols, a more sterically demanding alcohol can sometimes lead to improved selectivity. thieme-connect.de The specific arrangement of the ethyl and dimethylaminomethyl groups around the chiral center of this compound would be a key determinant in the efficiency of such resolutions.

Comparing this compound to its analogues highlights the impact of its structure. The shorter chain analogue, 1-(dimethylamino)propan-2-ol, presents slightly less steric hindrance due to the replacement of an ethyl group with a methyl group at the chiral center. Conversely, a compound like 1-(dimethylamino)-2-methylbutan-2-ol, with a tertiary alcohol and an additional methyl group at C2, exhibits significantly greater steric hindrance, which is noted to affect its reactivity and interactions with other molecules. acs.org

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of reactions involving this compound dictate the rate and feasibility of its chemical transformations. While specific experimental data for this compound is limited in the literature, analysis of related structures and reaction types provides a framework for understanding its behavior.

Kinetics

The rate of a chemical reaction is governed by its activation energy (Ea). For this compound, reactions such as acylation of the secondary alcohol or alkylation of the tertiary amine would have characteristic rate constants. In catalytic processes, these rates can be significantly enhanced. For example, 4-(dimethylamino)pyridine (DMAP) is known to be a superior acyl-transfer catalyst compared to pyridine, providing a rate enhancement of up to 10,000-fold in certain benzoylation reactions. thieme-connect.de The dimethylamino moiety within this compound can itself participate in or influence the kinetics of intramolecular or intermolecular catalytic processes.

Kinetic studies on the reaction of various alcohols and amines provide insight into the expected reactivity. For instance, the activation energies for urethane (B1682113) formation using butan-1-ol and phenyl isocyanate are significantly influenced by the choice of amine catalyst. researchgate.net This highlights that the basicity and steric accessibility of the amine play a crucial kinetic role.

Table 1: Comparative Activation Energies for Urethane Formation Catalyzed by Cyclic Amines

| Catalyst | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |

| N-ethylmorpholine (NEM) | 51.8 ± 3.4 | 1.1 x 10⁶ |

| 1,2-dimethylimidazole (1,2-DMI) | 39.0 ± 1.1 | 1.4 x 10⁴ |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 24.8 ± 1.2 | 1.4 x 10² |

| Data sourced from a study on the alcoholysis of phenyl isocyanate with butan-1-ol, illustrating the kinetic effect of different amine catalysts. researchgate.net |

Thermodynamics

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. For transformations of this compound, such as dehydration to form alkenes, the relative stability of the potential products will determine the equilibrium position. Dehydration of a secondary alcohol like butan-2-ol can lead to a mixture of alkenes (e.g., but-1-ene and but-2-ene), with the product distribution being under either kinetic or thermodynamic control depending on the reaction conditions. uou.ac.in

The thermodynamics of phase changes, such as vaporization, are also important properties. Experimental and computational work on amino alcohols has been conducted to determine their standard molar enthalpies of vaporization (ΔHvap). For example, the closely related compound 1-(dimethylamino)-2-propanol has been studied, providing valuable data that can be used in a "centerpiece" approach to predict the properties of other amino alcohols. uni-rostock.de

Table 2: Thermodynamic Data for Selected Amino Alcohols

| Compound | Enthalpy of Vaporization (ΔHvap at 298.15 K) (kJ/mol) |

| DL-2-amino-1-butanol | 63.5 ± 0.6 |

| 1-(dimethylamino)-2-propanol | 51.5 ± 0.3 |

| 2-(phenylamino)-ethanol | 75.3 ± 0.7 |

| Data obtained from experimental vapor pressure measurements. uni-rostock.de |

Thermodynamic parameters are also crucial for understanding hydride transfer reactions, where the hydricity (ΔG°H⁻) of a compound quantifies its hydride donor ability. While not measured for this compound, this parameter is fundamental in predicting the feasibility of reduction reactions where the compound might act as a hydride source or acceptor. acs.org The interplay of these kinetic and thermodynamic factors ultimately governs the chemical utility and reaction pathways of this compound.

Stereochemical Investigations and Asymmetric Synthesis Involving 1 Dimethylamino Butan 2 Ol

Enantiomeric and Diastereomeric Forms

Detailed research on the specific synthesis of chiral enantiomers and diastereoselective approaches for 1-(dimethylamino)butan-2-ol is not available in the reviewed sources.

Synthesis of Chiral Enantiomers

No specific methods for the synthesis of the (R)- and (S)-enantiomers of this compound were found in the searched literature. General approaches for synthesizing chiral amino alcohols often involve the asymmetric reduction of the corresponding aminoketone using chiral catalysts or enzymes, or the resolution of a racemic mixture.

Diastereoselective Synthesis Approaches

Information regarding diastereoselective synthesis routes to produce specific diastereomers of this compound is not present in the available literature.

Applications as Chiral Auxiliaries

There is no documented evidence in the searched scientific literature of this compound being used as a chiral auxiliary. Chiral amino alcohols are a common class of chiral auxiliaries, but the application of this specific compound has not been reported.

In Asymmetric Catalysis

No studies were found that utilize this compound as a ligand or catalyst in asymmetric catalysis.

In Stereoselective Organic Transformations

There are no available reports on the use of this compound to control stereochemistry in organic transformations.

Chiral Resolution Techniques

While general techniques for resolving racemic amino alcohols exist, such as fractional crystallization of diastereomeric salts with a chiral acid, no specific protocols or research findings for the chiral resolution of racemic this compound have been described in the literature reviewed.

Chromatographic Separations

Chromatographic techniques are powerful tools for the separation of enantiomers. uni-muenchen.de This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the chiral resolution of amino alcohols like this compound. uni-muenchen.denih.gov

In gas chromatography , the volatility of the analyte is a key factor. While some alcohols can be analyzed directly, amino alcohols often require derivatization to increase their volatility and improve separation. nih.gov Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) and isopropyl isocyanate. nih.gov The choice of chiral stationary phase is also crucial. Cyclodextrin-based CSPs, such as those with trifluoroacetyl or permethyl derivatives, have shown excellent selectivity for a wide range of chiral compounds, including alcohols and amines. sigmaaldrich.com

For high-performance liquid chromatography , a variety of chiral stationary phases are available, with polysaccharide-based phases being particularly popular for their broad applicability. mdpi.com The separation of enantiomers can be influenced by the type of polysaccharide (e.g., cellulose (B213188) or amylose), the nature of the chiral selector, the composition of the mobile phase, and the column temperature. mdpi.com For amino compounds, the mobile phase often contains a buffer to control the pH and improve peak shape.

While specific research detailing the chromatographic separation of this compound is not extensively documented in publicly available literature, the general principles of chiral chromatography for amino alcohols provide a strong basis for developing a suitable method. The following table outlines potential starting conditions for the chiral HPLC and GC separation of this compound based on methods used for analogous compounds.

Table 1: Potential Chromatographic Conditions for the Enantiomeric Separation of this compound

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Notes |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralcel® series) | Mixture of an organic modifier (e.g., isopropanol, ethanol) and a hydrocarbon (e.g., hexane), with an amine additive (e.g., diethylamine) to improve peak shape. | UV | The exact ratio of solvents and the specific CSP would require experimental optimization. |

| GC | Cyclodextrin-based (e.g., Astec CHIRALDEX® G-TA) sigmaaldrich.com | Hydrogen or Helium | FID or MS | Derivatization of the amino and/or hydroxyl group may be necessary to enhance volatility and improve separation. nih.gov |

Diastereomeric Salt Formation

A classical and widely used method for the resolution of racemates is the formation of diastereomeric salts. wikipedia.orgrsc.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org Since this compound is a basic compound due to its dimethylamino group, it can form salts with chiral acids. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

Commonly used chiral acids for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of resolving agent and solvent is critical for a successful separation and is often determined empirically. After the separation of the diastereomeric salts, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. google.com

The process of diastereomeric salt resolution can be summarized in the following steps:

Reaction of the racemic amine with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts.

Separation of the diastereomeric salts by fractional crystallization, taking advantage of their different solubilities in a particular solvent.

Recovery of the enantiomerically pure amine from the isolated diastereomeric salt by treatment with a base.

The following table presents potential resolving agents and solvents that could be employed for the diastereomeric salt resolution of this compound, based on successful resolutions of similar amino alcohols.

Table 2: Potential Systems for the Diastereomeric Salt Resolution of this compound

| Chiral Resolving Agent | Potential Solvent(s) | Principle of Separation |

|---|---|---|

| (+)-Tartaric Acid | Ethanol (B145695), Methanol, Water, or mixtures thereof | Formation of diastereomeric tartrate salts with different solubilities. gavinpublishers.com |

| (-)-Tartaric Acid | Ethanol, Methanol, Water, or mixtures thereof | Formation of diastereomeric tartrate salts with different solubilities. google.com |

| (S)-Mandelic Acid | Alcohols (e.g., isopropanol), Toluene | Formation of diastereomeric mandelate (B1228975) salts with different solubilities. rsc.org |

| (+)-10-Camphorsulfonic Acid | Acetone, Ethanol | Formation of diastereomeric camphorsulfonate salts with different solubilities. google.com |

Catalytic Applications and Ligand Design Based on 1 Dimethylamino Butan 2 Ol Scaffolds

Design of Chiral Ligands

The structural attributes of 1-(dimethylamino)butan-2-ol, particularly its stereochemistry, are pivotal in the design of chiral ligands. vulcanchem.com These ligands are instrumental in asymmetric synthesis, where the creation of a specific enantiomer of a chiral product is desired.

Ligands derived from this compound are employed in transition metal catalysis to induce enantioselectivity. The amino alcohol structure can be modified to create bidentate or even tridentate ligands that coordinate with a transition metal, forming a chiral catalytic complex. rsc.org This complex then steers the reaction towards the formation of a preferred stereoisomer. For instance, ferrocenyl-based diphosphine ligands, a prominent class in transition metal catalysis, can be synthesized using chiral amines, and their steric and electronic properties can be fine-tuned for specific catalytic applications like hydrogenations and conjugate additions. rsc.org The synthesis often involves a diastereoselective ortho-lithiation of a ferrocenyl amine, followed by the introduction of phosphine (B1218219) groups. rsc.org

The modular nature of ligands based on the this compound scaffold allows for systematic modifications to optimize catalytic performance. By altering substituents on the nitrogen atom or the butanol backbone, researchers can adjust the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst.

While the use of this compound itself as a primary organocatalyst is not extensively documented in the provided search results, the broader class of amino alcohols is fundamental to the field of organocatalysis. uni-regensburg.deresearchgate.net Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. unibo.it Chiral amino alcohols can act as Brønsted acids, Brønsted bases, or Lewis bases, activating substrates and controlling the stereochemical outcome of reactions. uni-regensburg.deresearchgate.net For example, in the context of PET depolymerization, alkanolamines can enhance reaction rates. researchgate.net The bifunctional nature of these molecules, possessing both a basic amino group and an acidic hydroxyl group, can facilitate reactions through a push-pull mechanism. researchgate.net

Role in Asymmetric Hydrogenation and Addition Reactions

Ligands derived from this compound and related amino alcohols play a significant role in asymmetric hydrogenation and addition reactions, which are crucial methods for producing enantiomerically enriched compounds.

In asymmetric hydrogenation, a chiral catalyst, often a complex of a transition metal with a chiral ligand, facilitates the addition of hydrogen across a double bond, leading to a chiral product. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. While the direct use of this compound in this context is not detailed, analogous β-amino alcohols are key components in catalysts for the asymmetric transfer hydrogenation of ketones. ptfarm.pl For example, the reduction of α-dialkylaminomethyl ketones to the corresponding β-amino alcohols can be achieved with high enantioselectivity using such catalytic systems. ptfarm.pl

Asymmetric addition reactions, such as the addition of organometallic reagents to carbonyl compounds, also benefit from chiral ligands based on amino alcohols. These ligands can coordinate to the metal of the organometallic reagent, forming a chiral complex that then delivers the organic group to one face of the carbonyl, resulting in a chiral alcohol. The enantioselective addition of diethylzinc (B1219324) to benzaldehyde, for instance, is a well-studied reaction where chiral amino alcohols act as effective catalysts. acs.org

Heterogeneous Catalysis Studies

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key area of research aimed at combining the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. uu.nlacs.org

The process of creating a heterogeneous catalyst often involves anchoring a catalytically active species, such as a transition metal complex with a ligand derived from this compound, onto a solid support. uu.nl Common supports include silica, polymers, and zeolites. rsc.orgacs.org Immobilization can be achieved through covalent bonding, ionic interactions, or physical encapsulation. rsc.org

For instance, a homogeneous catalyst can be heterogenized by incorporating it into a polymer matrix during the polymerization process. acs.org Another approach is to graft the catalyst onto the surface of a pre-formed support material. acs.org The choice of support and immobilization method can significantly impact the catalyst's performance, including its activity, selectivity, and stability over multiple reaction cycles. uu.nl

Heterogeneous catalysts derived from or related to this compound have been investigated for their performance in dehydration reactions. A patented process describes the dehydration of substituted 4-dimethylamino-2-aryl-butan-2-ol compounds using heterogeneous catalysis to form intermediate compounds, which are then hydrogenated to produce substituted dimethyl-(3-aryl-butyl)-amine compounds. google.comgoogle.comjustia.com This method avoids the use of strong acids that require subsequent neutralization and disposal, making the process more environmentally friendly. google.comgoogle.com

The dehydration is preferably carried out in the presence of an acidic or basic catalyst, or a catalyst with both properties. google.comgoogle.com Suitable catalysts include ion-exchange resins, zeolites, heteropolyacids, phosphates, sulfates, and mixed metal oxides. google.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high conversion and selectivity. For example, the dehydration reaction is typically carried out at temperatures ranging from 20 to 250 °C. google.com

The following table summarizes the types of catalysts used and their role in the dehydration process:

| Catalyst Type | Role in Dehydration | Reference |

| Acidic/Basic Ion-Exchange Resins | Provide acidic or basic sites for catalysis | google.com |

| Zeolites | Act as shape-selective catalysts and supports | google.com |

| Heteropolyacids | Strong acid catalysts | google.com |

| Phosphates and Sulfates | Solid acid catalysts | google.com |

| Mixed Metal Oxides | Can be designed to have both acidic and basic properties | google.com |

This heterogeneous catalytic approach offers a more sustainable alternative to traditional homogeneous methods for the dehydration of amino alcohols.

Applications As Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Role in Pharmaceutical Synthesis

The compound's structure is particularly relevant in the pharmaceutical industry, where it serves as a key starting material or intermediate for various therapeutic agents.

While direct synthesis of amphetamine from 1-(dimethylamino)butan-2-ol is not a standard route, its structural elements are found in various amphetamine analogues. The core structure of an amino group separated from a phenyl ring by a short carbon chain is a key feature of amphetamines. nih.gov Synthetic pathways for amphetamine analogues can involve intermediates that share the amino alcohol functionality of this compound. For instance, the synthesis of conformationally restricted amphetamine analogues has been a subject of research to explore their stimulant properties. nih.gov

Promethazine (B1679618), a phenothiazine (B1677639) derivative, is a well-known antihistamine, sedative, and antiemetic. nih.gov The synthesis of promethazine and related compounds often involves intermediates that are structurally similar to this compound. For example, the synthesis of promethazine can proceed through intermediates like N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine. nih.gov The dimethylaminopropanol portion of this intermediate is structurally analogous to this compound, highlighting the utility of this class of amino alcohols in constructing the side chains of such pharmaceuticals.

A significant application of this compound and its derivatives is in the synthesis of anti-tuberculosis drugs, most notably analogues of bedaquiline (B32110). ppor.azvignan.ac.in Bedaquiline is a diarylquinoline antimycobacterial drug used to treat multidrug-resistant tuberculosis. iucr.org Its complex structure contains a 4-(dimethylamino)-2-butanol core. Researchers have synthesized numerous analogues of bedaquiline by modifying different parts of the molecule to improve efficacy and reduce side effects. researchgate.netsemanticscholar.orgmdpi.com These synthetic efforts often utilize building blocks that are derivatives of this compound. ppor.azresearchgate.net For example, the synthesis of bedaquiline analogues has involved coupling reactions with intermediates that possess the characteristic dimethylamino butanol structure. mdpi.com

Table 1: Research on this compound Derivatives in Anti-Tuberculosis Drug Analogue Synthesis

| Derivative/Analogue | Key Structural Feature | Research Focus | Reference(s) |

| Bedaquiline | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol | Treatment of multidrug-resistant tuberculosis. iucr.org | vignan.ac.iniucr.org |

| 2-chloroquinoline analogues | Modification of the quinoline (B57606) ring of bedaquiline. | To obtain new patent-capable compounds with potentially greater bioavailability and fewer side effects. researchgate.net | researchgate.net |

| 6-Cyano analogues | Replacement of the bromo substituent with a cyano group. | To create less lipophilic and potentially safer diarylquinolines. semanticscholar.org | semanticscholar.org |

| TBAJ-876 analogues | Modifications to create less toxic and more potent versions of bedaquiline. | Elucidating the metabolism of new, more effective anti-TB drug candidates. mdpi.com | mdpi.com |

Applications in Agrochemical Synthesis

The structural motifs present in this compound are also found in compounds developed for agricultural applications. While specific examples directly using this compound are not extensively documented in publicly available research, related amino alcohols are utilized as intermediates in the synthesis of various agrochemicals. cymitquimica.comcymitquimica.com The presence of both an amine and an alcohol group allows for the introduction of diverse functionalities necessary for pesticidal or herbicidal activity.

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound and its derivatives can play a role, particularly as components in the synthesis of functional polymers and as additives.

Amino alcohols can function as stabilizers in polymer formulations. While direct evidence for this compound is limited, a closely related compound, 1-dimethylamino-2-propanol, is used as a stabilizer for acrylonitrile (B1666552) polymers. chembk.commit-ivy.com The amine group can act as a proton scavenger, neutralizing acidic species that might otherwise lead to polymer degradation. Furthermore, block copolymers containing dimethylamino ethyl methacrylate (B99206) have been used as stabilizers in the dispersion polymerization of styrene (B11656) in alcoholic media. acs.org This suggests that the dimethylamino alcohol moiety can be incorporated into polymeric structures to impart stabilizing properties.

Incorporation into Responsive Polymer Architectures

The dual functionality of this compound, comprising a tertiary amine and a secondary alcohol group, makes it a valuable monomer or initiator for the synthesis of "smart" or responsive polymers. These polymers can undergo significant conformational changes in response to external stimuli such as pH and temperature. The tertiary amine group provides pH-responsiveness, as it can be protonated at low pH, leading to electrostatic repulsion and polymer chain extension. The hydroxyl group offers a convenient site for initiating polymerization reactions, such as ring-opening polymerization, or for post-polymerization modification.

Polymers incorporating structural motifs similar to this compound, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are widely studied for their responsive behaviors. researchgate.netacs.org PDMAEMA is known for its lower critical solution temperature (LCST) behavior, where it transitions from a soluble to an insoluble state above a certain temperature, and for its pH sensitivity. acs.org By analogy, incorporating this compound into a polymer backbone could impart similar dual responsive characteristics. It can be used to synthesize monomers or serve as a functional chain transfer agent in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, allowing for the creation of well-defined block copolymers and other advanced architectures. researchgate.net These resulting materials are candidates for applications in drug delivery, smart coatings, and hydrogels. diva-portal.org

Synthesis of Specialized Chemical Entities

As a versatile bifunctional molecule, this compound serves as a key building block in the synthesis of more complex and specialized chemical structures. evitachem.com Its amino and alcohol groups can be selectively reacted to build larger molecules with tailored properties for various applications.

Cationic Amphiphiles and Macrocycles

The structure of this compound is well-suited for the synthesis of cationic amphiphiles. These molecules, which possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, are of significant interest for their ability to self-assemble and interact with biological membranes. The dimethylamino group can be readily protonated to form a cationic head, while the hydroxyl group provides a reactive handle for attaching long hydrocarbon chains that act as the hydrophobic tail.

Research on structurally related compounds, such as 4-(diethylamino)butan-1-ol, has demonstrated their utility as precursors for creating cationic amphiphiles with tunable properties for applications in drug and gene delivery. smolecule.com These amphiphiles can form micelles or liposomes to encapsulate therapeutic agents. nih.gov The development of novel cationic amphiphiles is a robust area of research aimed at creating agents with high efficacy and selectivity. chimicatechnoacta.ru

Furthermore, building blocks containing both nucleophilic (amine) and electrophilic-precursor (alcohol) sites are essential in the construction of macrocycles—large cyclic molecules. nih.gov Macrocycles are an important class of compounds in drug discovery, known for their ability to bind to challenging protein targets. nih.govnih.gov The defined stereochemistry and reactive groups of this compound allow for its potential incorporation into complex macrocyclic frameworks through sequential, controlled reactions. whiterose.ac.uk

Other Industrial Chemical Production

Beyond advanced materials and complex therapeutic structures, amino alcohols like this compound are important intermediates in the broader chemical and pharmaceutical industries for the production of specialty chemicals. evitachem.com

A notable example from this chemical class is the use of the structurally similar compound, 1-(dimethylamino)-2-methylbutan-2-ol, as a key intermediate in the synthesis of the local anesthetic Amylocaine Hydrochloride. lookchem.comlookchem.comchemicalbook.com The synthesis involves reacting the amino alcohol with a benzoylating agent to form the final active pharmaceutical ingredient. This highlights the role of dimethylamino alkanols as crucial precursors in the manufacturing of established drugs. The general utility of this compound as a synthetic intermediate suggests its application in the production of a variety of other fine and specialty chemicals, although specific large-scale industrial end-products are not always detailed in public literature. evitachem.com

Data Tables

Table 1: Summary of Synthetic Applications for this compound and Related Structures

| Application Area | Specific Use | Key Structural Feature Utilized | Relevant Compounds | Citations |

| Responsive Polymers | Monomer or functional initiator for "smart" polymers. | Tertiary amine (pH-responsive), Hydroxyl (polymerization site). | This compound, PDMAEMA | researchgate.netacs.orgdiva-portal.org |

| Cationic Amphiphiles | Precursor for molecules used in drug/gene delivery. | Amine (cationic headgroup), Hydroxyl (tail attachment site). | This compound, 4-(diethylamino)butan-1-ol | smolecule.comnih.gov |

| Macrocycle Synthesis | Building block for large, cyclic therapeutic molecules. | Bifunctionality (amine and alcohol) for ring formation. | This compound | nih.govnih.govwhiterose.ac.uk |

| Industrial Chemicals | Intermediate in pharmaceutical manufacturing. | Core amino alcohol structure for API synthesis. | 1-(dimethylamino)-2-methylbutan-2-ol | lookchem.comlookchem.comchemicalbook.com |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 1-(dimethylamino)butan-2-ol molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected.

The chemical shifts are influenced by the electronegativity of nearby atoms. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear at a lower field (higher ppm value) compared to the alkyl protons. Similarly, the protons on the carbon adjacent to the nitrogen of the dimethylamino group are also shifted downfield.

The splitting of signals, or multiplicity, is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. This spin-spin coupling provides valuable connectivity information. For example, the methyl protons of the ethyl group would appear as a triplet, being adjacent to a methylene (B1212753) (CH₂) group.

Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl group) | ~0.9 | Triplet (t) | 3H |

| CH₂ (ethyl group) | ~1.5 | Multiplet (m) | 2H |

| N(CH₃)₂ | ~2.3 | Singlet (s) | 6H |

| CH₂ (adjacent to N) | ~2.4 - 2.6 | Multiplet (m) | 2H |

| CH (adjacent to OH) | ~3.7 | Multiplet (m) | 1H |

Note: Predicted values are based on analogous structures like butan-2-ol and the known effects of amino groups. The exact chemical shifts and coupling constants would be determined experimentally. docbrown.info

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom.

The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C-2) is expected to have the largest chemical shift (most downfield). The carbons of the dimethylamino group and the carbon adjacent to it (C-1) will also be shifted downfield compared to the terminal methyl carbon of the ethyl group (C-4). docbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (CH₃ of ethyl) | ~10 |

| C-3 (CH₂ of ethyl) | ~30 |

| N(CH₃)₂ | ~45 |

| C-1 (CH₂ adjacent to N) | ~65 |

Note: These are estimated chemical shifts. The actual values are obtained from experimental data. docbrown.info

To unequivocally confirm the structure and assign all proton and carbon signals, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H connectivity. For this compound, COSY would show correlations between the protons on C-4 and C-3, and between the protons on C-3 and C-2, confirming the butanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the entire molecular structure by linking fragments. For example, it would show correlations between the dimethylamino protons and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound. fiu.edu This accuracy allows for the determination of the elemental formula of the molecular ion, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₅NO), HRMS would confirm the exact mass, providing strong evidence for its chemical formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For this compound, fragmentation is expected to be directed by the functional groups, namely the hydroxyl and the dimethylamino groups. libretexts.orgmiamioh.edu A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This is often the most favorable pathway, leading to the formation of a stable iminium ion.

Plausible Fragmentation Pathways for this compound:

Alpha-cleavage adjacent to the nitrogen: The most prominent fragmentation is expected to be the cleavage of the C1-C2 bond, leading to the formation of the resonance-stabilized dimethyliminium ion [CH₂=N(CH₃)₂]⁺. This would result in a strong signal at m/z 58.

Cleavage adjacent to the oxygen: Alpha-cleavage next to the hydroxyl group can also occur. Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would produce an ion at m/z 88.

Loss of Water: Alcohols frequently undergo the elimination of a water molecule (H₂O), which would result in a fragment ion at m/z 99 (M-18). libretexts.org

The specific fragmentation pattern observed in the tandem mass spectrum serves as a molecular fingerprint, aiding in the structural confirmation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), a tertiary amine group (-N(CH₃)₂), and alkyl C-H bonds.

O-H Stretching: The most prominent feature in the IR spectrum of an alcohol is the hydroxyl group's stretching vibration. For this compound, this typically appears as a strong, broad absorption band in the region of 3600-3200 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. docbrown.infopressbooks.pub

C-H Stretching: Absorptions due to the stretching vibrations of the carbon-hydrogen bonds in the butyl chain and the methyl groups of the dimethylamino moiety are observed in the 3000-2850 cm⁻¹ range. libretexts.org These are typically sharp and of strong to medium intensity.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol group gives rise to a strong absorption band in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the tertiary amine is expected to show a medium to weak absorption in the 1250-1020 cm⁻¹ range.

The following interactive table summarizes the expected key IR absorption bands for this compound.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong to Medium |

| Alcohol (C-O) | C-O Stretch | 1150 - 1050 | Strong |

| Tertiary Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium to Weak |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are vital for determining chemical purity and for separating its enantiomers.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. It is well-suited for assessing the purity of this compound. In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase), such as helium or nitrogen, carries the sample through the column, which contains a stationary phase coated on its inner surface. mdpi.comgwu.edu

The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. Compounds that interact more strongly with the stationary phase travel more slowly and elute from the column later. A detector at the end of the column records the time it takes for each component to elute (the retention time) and its amount. By comparing the retention time to that of a known standard, the compound can be identified, and the area under the peak can be used to quantify its purity.

For the analysis of an amino alcohol like this compound, a polar capillary column is often preferred to prevent peak tailing, which can occur with amine-containing compounds on non-polar columns.

| Parameter | Typical Condition | Purpose |

| Column Type | Fused silica capillary column with a polar stationary phase (e.g., polyethylene glycol or a cyanopropylphenyl polysiloxane) | To achieve good separation of the analyte from potential impurities. |

| Carrier Gas | Helium or Nitrogen | To transport the sample through the column. |

| Injector Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 60 °C, ramp to 225 °C) | To separate compounds with a range of boiling points effectively. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information for peak identification. |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both purity assessment and the separation of non-volatile or thermally sensitive compounds. nih.gov For this compound, HPLC is particularly important for its chiral separation capabilities.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism depends on the differential interactions of the analytes with the stationary phase.

Chiral HPLC is the definitive method for separating the enantiomers of this compound and determining the enantiomeric purity (or enantiomeric excess) of a sample. csfarmacie.cz This is achieved by using a Chiral Stationary Phase (CSP). mdpi.commdpi.com CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times.

Common CSPs for separating amino alcohols include those based on polysaccharides (like cellulose (B213188) or amylose derivatives), proteins, or cyclodextrins. csfarmacie.cz The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is critical for achieving optimal separation. mdpi.com

The following table outlines typical conditions for the chiral HPLC separation of a compound like this compound.

| Parameter | Typical Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP) | To create a chiral environment that allows for differential interaction with the enantiomers. |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine) | The solvent system elutes the compounds, while the amine modifier improves peak shape by minimizing interactions with residual silanol groups on the stationary phase. |

| Flow Rate | 1.0 mL/min | To ensure consistent and reproducible retention times. |

| Detection | UV Detector (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) Detector | To detect the compounds as they elute from the column. |

Computational Chemistry and Theoretical Studies on 1 Dimethylamino Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of 1-(dimethylamino)butan-2-ol. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

The electronic structure dictates the chemical behavior of this compound. Quantum chemical calculations can map its electron density distribution, identify molecular orbitals, and quantify key electronic properties.

The presence of nitrogen and oxygen atoms results in a non-uniform distribution of charge. Computational methods like Natural Bond Orbital (NBO) analysis can be used to determine partial atomic charges, revealing the electron-donating nature of the dimethylamino group and the electron-withdrawing effect of the hydroxyl group. DFT calculations for analogous amino alcohols suggest that the nitrogen lone pair can exhibit significant delocalization, which influences the basicity of the amino group. The molecule's polarity is quantified by its dipole moment, a property that can be accurately predicted. For similar, small amino alcohols, dipole moments are typically predicted to be around 1.8 to 2.0 Debye, arising from the polar -OH and -N(CH₃)₂ groups.

Key electronic properties that can be determined for this compound through quantum chemical calculations are summarized in the table below.

| Property | Theoretical Value (Example) | Significance | Computational Method |

| Dipole Moment | ~1.9 D | Indicates overall molecular polarity, affecting solubility and intermolecular interactions. | DFT (e.g., B3LYP/6-31G*) |

| HOMO-LUMO Gap | ~5-6 eV | Relates to electronic excitability and chemical reactivity; a smaller gap suggests higher reactivity. | DFT, Time-Dependent DFT |

| Partial Atomic Charges | O: ~-0.7e, N: ~-0.5e | Reveals sites susceptible to electrophilic or nucleophilic attack. | NBO Analysis, Mulliken |

| Polarizability | Varies | Describes how easily the electron cloud is distorted by an external electric field. | DFT |

| Topological Polar Surface Area (TPSA) | 23.5 Ų nih.gov | A computed descriptor related to hydrogen bonding potential, influencing transport properties. | Cactvs 3.4.8.18 nih.gov |

Table 8.1: Theoretically determined electronic properties of this compound.

Due to the presence of three rotatable single bonds in its backbone, this compound can exist in multiple conformations. nih.govmolinstincts.com Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion between them.

Computational chemists use methods like potential energy surface (PES) scanning, where the energy of the molecule is calculated as a function of torsion angles. DFT calculations, often using functionals like B3LYP or ωB97X-D, can map this surface. researchgate.net For similar butanol derivatives, these calculations have revealed multiple local minima corresponding to different staggered conformations of the alkyl chain. The energy barriers for rotation between these conformers typically range from a few to several kilojoules per mole. Intramolecular hydrogen bonding between the hydroxyl proton and the dimethylamino nitrogen is a key interaction that can stabilize certain conformers, significantly influencing the conformational landscape.

Molecular Dynamics Simulations

While quantum mechanics describes the molecule's electronic structure, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, MD simulations can be employed to:

Study Solvation: Simulate the molecule in a solvent like water to understand how solvent molecules arrange around the solute and to calculate properties like the free energy of solvation.

Analyze Dynamic Conformational Changes: Observe transitions between different conformations in real-time, complementing the static picture from quantum chemical calculations.

Investigate Intermolecular Interactions: In simulations with multiple molecules, MD can reveal how they interact and organize, for instance, through hydrogen bonding networks. This is particularly relevant for understanding the properties of the bulk liquid.

Simulate Interactions with Biological Targets: If this compound is being studied as a ligand, MD simulations can model its binding to a protein's active site, assessing the stability of the protein-ligand complex. nih.govd-nb.info

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. The quality of the MD simulation is highly dependent on the accuracy of the chosen force field.

Reaction Pathway and Transition State Analysis

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify the lowest energy path from reactants to products. acs.orgresearchgate.net

This analysis involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. q-chem.com

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: This procedure traces the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products.

For this compound, this methodology could be applied to study reactions such as the oxidation of the secondary alcohol to a ketone (1-(dimethylamino)butan-2-one) or nucleophilic substitution at the carbon bearing the hydroxyl group. For example, in a catalyzed reaction, calculations can elucidate the role of the catalyst in lowering the activation energy by providing an alternative reaction pathway. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various types of spectra, which is crucial for structure elucidation and interpretation of experimental data. q-chem.com Modern computational software can achieve high accuracy in these predictions. arxiv.orgschrodinger.com

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high precision using DFT methods. nmrdb.org These theoretical predictions are invaluable for assigning signals in complex experimental spectra and for distinguishing between different isomers or conformers. schrodinger.comnmrdb.org

IR Spectra: The calculation of vibrational frequencies is a standard output of a geometry optimization in quantum chemistry software. q-chem.com By computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one obtains the harmonic vibrational modes and their intensities, which correspond to the peaks in an Infrared (IR) spectrum. q-chem.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, correcting for anharmonicity and other method-inherent approximations. arxiv.org

| Spectroscopic Data | Predicted Value (Example) | Experimental Correlation |

| ¹H NMR | δ 0.9-1.0 (t, 3H, -CH₃), δ 2.2-2.3 (s, 6H, -N(CH₃)₂), etc. | Aids in assigning protons and confirming the connectivity of the molecule. |

| ¹³C NMR | Chemical shifts for each of the 6 unique carbons. | Confirms the carbon skeleton and the presence of functional groups. |

| IR Frequencies | ν(O-H): ~3400 cm⁻¹, ν(C-N): ~1200-1350 cm⁻¹, etc. | Helps identify characteristic functional groups like the hydroxyl and amino groups. |

Table 8.2: Examples of computationally predictable spectroscopic data for this compound.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ajphs.com These models are fundamental in fields like drug discovery and materials science. imist.ma

For a series of amino alcohols including derivatives of this compound, a QSAR study would involve:

Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), topological (e.g., connectivity indices), or physicochemical (e.g., logP). ajphs.com

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates a subset of these descriptors to the observed activity (e.g., antifungal efficacy). ajphs.comajphs.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. ajphs.com

A QSAR study on amino alcohols as antifungal agents found that descriptors like the index of refraction and valence connectivity indices were correlated with their biological activity. ajphs.com Such models help in understanding the structural features that are crucial for a desired effect and can guide the design of new, more potent compounds. nih.gov

| Descriptor Class | Example Descriptors | Relevance to Reactivity/Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Govern electrostatic and orbital-controlled interactions. |

| Topological | Wiener index, Valence connectivity indices ajphs.com | Describe molecular size, shape, and degree of branching. |

| Physicochemical | LogP, Molar refractivity, Polar surface area (PSA) nih.gov | Relate to the molecule's solubility, transport properties, and ability to form hydrogen bonds. |

| Steric | Molecular volume, Surface area | Define the spatial arrangement and potential for steric hindrance in interactions. |

Table 8.3: Classes of molecular descriptors used in QSAR/QSRR modeling for amino alcohols.

Emerging Research Directions and Future Perspectives

Exploration in New Catalytic Systems

The development of novel and efficient catalytic systems is a cornerstone of modern chemistry. Derivatives of 1-(dimethylamino)butan-2-ol are being investigated for their role in specialized catalytic processes. A significant area of research involves the dehydration of substituted 4-dimethylamino-2-aryl-butan-2-ol compounds via heterogeneous catalysis. google.comgoogle.com This process is a key step in synthesizing certain substituted dimethyl-(3-aryl-butyl)-amine compounds, which are precursors to new analgesics (pain relievers) with potentially fewer side effects than conventional options. google.comgoogle.com

The dehydration reaction is typically facilitated by acidic or basic catalysts, with a preference for acidic catalysts. google.comgoogle.com Suitable catalysts include ion exchange resins, zeolites, heteropolyacids, phosphates, and sulfates. google.com The process is often carried out in a liquid phase, with the butanol derivative dissolved in a solvent like ethanol (B145695) or acetone, at temperatures ranging from 50 to 180°C. google.com

Future research is trending towards the development of even more sophisticated catalytic systems. The broader field is seeing a rise in the use of chiral iminium salts and organocatalysis for asymmetric reactions like epoxidation. lboro.ac.ukuni-regensburg.de While direct applications of this compound in these specific next-generation systems are still an emerging area, its structural motifs make it a candidate for incorporation into new catalyst designs.

Table 1: Catalytic Applications of this compound Derivatives

| Catalytic Process | Precursor Compound Type | Catalyst Type | Product Class | Application |

|---|---|---|---|---|

| Dehydration via Heterogeneous Catalysis | Substituted 4-dimethylamino-2-aryl-butan-2-ol | Acidic/Basic (e.g., Zeolites, Phosphates) google.com | Substituted dimethyl-(3-aryl-butyl)-amines google.com | Synthesis of novel analgesics google.comgoogle.com |

Advanced Materials Science Applications

In materials science, there is a continuous search for novel molecular scaffolds to build functional materials with tailored properties. The structural framework of this compound is being explored for the synthesis of new compounds with potential applications in biomaterials.

One emerging area is its use as a foundational element in creating new molecules with antibacterial properties. Research has demonstrated the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which serve as a promising scaffold against disease-causing bacteria. nih.gov The synthesis of these complex heterocyclic structures showcases how the butanol backbone can be chemically modified and integrated into larger systems designed for specific biological interactions, a key aspect of advanced biomaterials development. The pyrrolidone core is a feature of various naturally occurring alkaloids, and by incorporating fragments like the one derived from this compound, researchers can create novel material candidates for public health applications. nih.gov

Sustainable Synthesis Approaches

While specific green synthesis routes for this compound are not extensively detailed in the provided results, the general trends in chemical manufacturing point towards this direction. For instance, optimizing reaction conditions to achieve high yields on a large scale, as demonstrated in the kilo-scale synthesis of related compounds like Rawal's diene, is a key component of sustainable industrial chemistry. chemrxiv.org Future research will likely focus on applying these principles directly, potentially through biocatalytic methods or continuous flow reactors, to produce this compound and its enantiomers with greater efficiency and minimal environmental impact.

Design of Next-Generation Chiral Auxiliaries and Ligands

The enantiomers of this compound, (R)-1-(dimethylamino)butan-2-ol and (S)-1-(dimethylamino)butan-2-ol, are valuable building blocks in asymmetric synthesis. chemscene.com Chiral amino alcohols are a well-established class of ligands and auxiliaries that can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a product over the other. sciencenet.cnchemistry-chemists.com This is critically important in the pharmaceutical industry, where often only one enantiomer of a drug is active. sciencenet.cn